molecular formula C7H3BrClF3O B14780359 6-Bromo-2-chloro-3-(trifluoromethyl)phenol

6-Bromo-2-chloro-3-(trifluoromethyl)phenol

Cat. No.: B14780359
M. Wt: 275.45 g/mol
InChI Key: QQMMMTMNRJMSEP-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring. This compound is used as a building block in chemical synthesis due to its unique reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 3-(trifluoromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

6-Bromo-2-chloro-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-3-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a phenol ring.

Properties

Molecular Formula

C7H3BrClF3O

Molecular Weight

275.45 g/mol

IUPAC Name

6-bromo-2-chloro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H

InChI Key

QQMMMTMNRJMSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Br

Origin of Product

United States

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